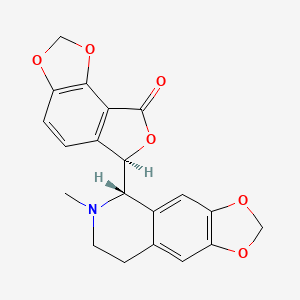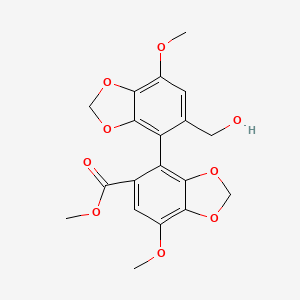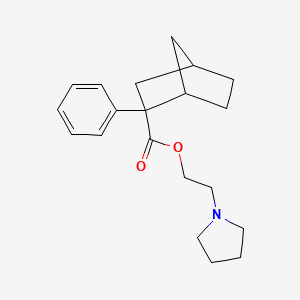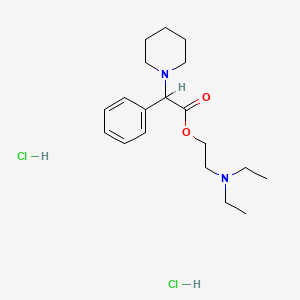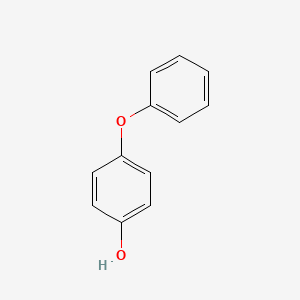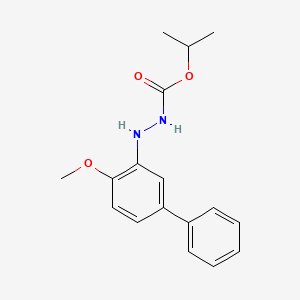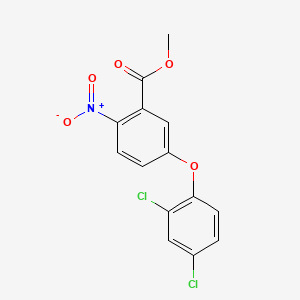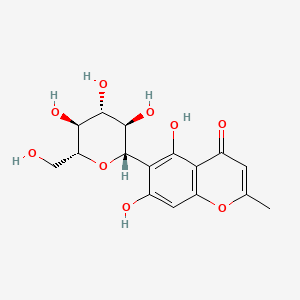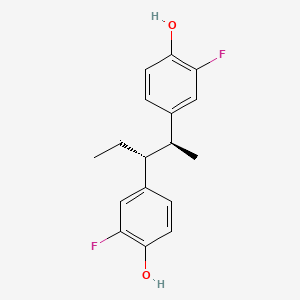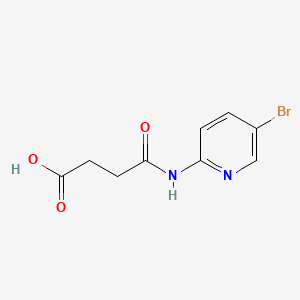
Bikinin
Descripción general
Descripción
Bikinin is a strong activator of brassinosteroid (BR) signaling . It is an Arabidopsis GSK-3 Inhibitor, an Arabidopsis SHAGGY-related Kinase Inhibitor, and a GSK-3-like Kinase BIN2 Inhibitor . Bikinin directly inhibits BIN2 (group II GSK3s) by interfering with ATP binding .
Synthesis Analysis
Bikinin was identified in a chemical genetics screen as an inhibitor targeting GSK-3/Shaggy-like kinases . A pyridine ring with an amido succinic acid residue in position 2 and a halogen in position 5 were crucial for inhibitory activity . The compound with an iodine substituent in position 5, denoted iodobikinin, was most active in inhibiting BIN2 activity in vitro .Molecular Structure Analysis
The molecular formula of Bikinin is C9H9BrN2O3 . The molecular weight is 273.08 .Chemical Reactions Analysis
Bikinin is a non-steroidal compound that acts as an ATP-competitive inhibitor for plant GSK-3/Shaggy-like kinases . It induces constitutive brassinosteroid responses .Physical And Chemical Properties Analysis
Bikinin is a white to tan powder . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Bikinin: A Comprehensive Analysis of Scientific Research Applications
Plant Growth Regulation: Bikinin has been identified as a potent activator of the brassinosteroid (BR) signaling pathway, which is crucial for various developmental processes in plants such as stem elongation, leaf expansion, vascular development, seed germination, and resistance to biotic and abiotic stresses . It acts as an inhibitor of GSK-3-like kinases, which are key players in BR signaling.
Stress Response Modulation: Research indicates that Bikinin can modulate plant responses to environmental stresses such as wounding, pathogens, and salt stress . This is achieved through its action on GSK-3/Shaggy-like kinases involved in these stress response pathways.
Developmental Pathways Interplay: Bikinin is involved in the crosstalk between BR signaling and other developmental pathways, including the auxin pathway . This interplay is essential for coordinating growth and development in response to internal and external cues.
Genetic Screening Tool: As a chemical genetics tool, Bikinin has been used to identify and study the function of BR-related genes and their role in plant development .
Molecular Interaction Mapping: Bikinin aids in mapping the signaling network of key plant kinases like BIN2 by identifying their in vivo interactors and substrate proteins, which are vital for understanding complex signaling pathways .
Synthetic Biology Applications: Due to its role in regulating key developmental processes, Bikinin can be utilized in synthetic biology to engineer plants with desired traits such as improved growth or stress resistance .
Mecanismo De Acción
Target of Action
Bikinin primarily targets the Glycogen Synthase Kinase 3 (GSK3)/Shaggy-like kinases . These kinases are key players in the brassinosteroid (BR) signaling pathway , which impacts plant development and participates in response to various stressors, including wounding, pathogens, and salt stress .
Mode of Action
Bikinin acts as an ATP-competitive inhibitor of GSK3/Shaggy-like kinases . It interacts with these kinases, leading to changes in their activity . Specifically, Bikinin inhibits the activity of BIN2, a GSK3-like kinase, in vitro . This inhibition results in the activation of the BR signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by Bikinin is the BR signaling pathway . This pathway is involved in many plant developmental processes and stress responses . The inhibition of GSK3/Shaggy-like kinases by Bikinin leads to the activation of this pathway, modulating the expression of thousands of genes and resulting in various biological responses .
Result of Action
The action of Bikinin leads to molecular and cellular effects that mimic the action of brassinosteroids . These effects include changes in plant growth, architecture, leaf size and angle, and seed yield . For instance, treatment with Bikinin has been shown to induce brassinosteroid-like responses in vivo, leading to distinct phenotypic changes in shoot and root growth, leaf development, and photosystem II efficiency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bikinin. For example, the study found a link between plant growth under salinity stress and sensitivity to Bikinin . This suggests that the effectiveness of Bikinin can be influenced by environmental stressors such as salinity.
Safety and Hazards
Direcciones Futuras
Bikinin has been used in research to study its effects on plant growth under stress conditions . It has been found that the effects of Bikinin on plant growth under salinity stress are genotype- and dose-dependent . This suggests that Bikinin could be used in the future to improve crops’ resistance to salinity or other stresses .
Propiedades
IUPAC Name |
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYQDHEDOXWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349448 | |
| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromopyridin-2-yl)amino)-4-oxobutanoic acid | |
CAS RN |
188011-69-0 | |
| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is bikinin?
A1: Bikinin is a small-molecule inhibitor that specifically targets plant glycogen synthase kinase 3 (GSK3)-like kinases. [, , , , ]
Q2: What are GSK3-like kinases and why are they important in plants?
A2: GSK3-like kinases are enzymes that play essential roles in various plant processes, including growth, development, and stress responses. They are key regulators of brassinosteroid (BR) signaling, a crucial pathway for plant growth and development. [, , , , , ]
Q3: How does bikinin affect GSK3-like kinases?
A3: Bikinin acts as a competitive inhibitor of GSK3-like kinases, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to downstream effects on BR signaling and other pathways. [, , , ]
Q4: What are the downstream effects of bikinin treatment in plants?
A4: Bikinin treatment can lead to a range of effects in plants, including:* Enhanced growth: Bikinin can promote plant growth, particularly in roots and shoots, by inhibiting GSK3-like kinases and activating BR signaling. [, , , , , ] * Altered development: Bikinin can affect various developmental processes, such as vascular tissue differentiation, stomatal development, and leaf morphology, by modulating GSK3-like kinase activity. [, , , , ] * Modified stress responses: Bikinin can influence plant responses to abiotic stresses like salinity by interacting with ABA signaling, which is also regulated by GSK3-like kinases. [, , , ]
Q5: Does bikinin affect all GSK3-like kinases equally?
A5: Bikinin can interact with multiple GSK3-like kinases in plants, but its affinity and effects may vary depending on the specific kinase and plant species. [, ] For instance, bikinin was shown to interact with seven AtSK family members in Arabidopsis. []
Q6: Can bikinin help to understand the role of specific GSK3-like kinases?
A6: Yes, bikinin has been successfully used as a tool to investigate the function of individual GSK3-like kinases by comparing its effects in different plant species and genetic backgrounds. [, , , ]
Q7: What is the molecular formula and weight of bikinin?
A7: While the exact molecular formula and weight are not provided in these abstracts, they mention bikinin as a small molecule with a specific chemical structure. [, ] More detailed information would require referring to the original research articles.
Q8: How does the structure of bikinin relate to its activity?
A8: Research suggests that modifications to the bikinin structure can significantly impact its activity, potency, and selectivity towards different GSK3-like kinases. [, ] Specific structure-activity relationship (SAR) studies have focused on developing bikinin analogs with improved properties. [, , ]
Q9: Have any bikinin analogs been developed?
A9: Yes, researchers have synthesized several bikinin analogs to improve its properties, such as enhancing its growth-promoting activity in plants like Arabidopsis and rice. [, , ]
Q10: How is bikinin used in plant research?
A10: Bikinin serves as a powerful tool for studying:* BR signaling pathways: By inhibiting GSK3-like kinases, bikinin helps to unravel the complexities of BR signaling and its interactions with other pathways. [, , , ]* Plant development: Researchers use bikinin to investigate the role of GSK3-like kinases in controlling various developmental processes, such as vascular tissue formation and stomatal patterning. [, , ] * Stress tolerance mechanisms: Bikinin aids in understanding how plants respond to abiotic stresses, like salinity, and how these responses are mediated by GSK3-like kinases and their interactions with other signaling pathways. [, , ]
Q11: What are the advantages of using bikinin over genetic approaches to study GSK3-like kinases?
A11: Bikinin offers several advantages:* Overcoming redundancy: It can inhibit multiple GSK3-like kinases simultaneously, overcoming functional redundancy issues often encountered with genetic mutants. [, ]* Specificity: Bikinin demonstrates a degree of specificity towards GSK3-like kinases, minimizing off-target effects. [, , ]* Temporal and spatial control: Researchers can apply bikinin to specific tissues or developmental stages, providing precise control over its effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




